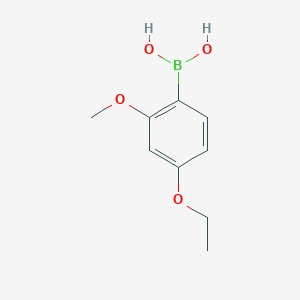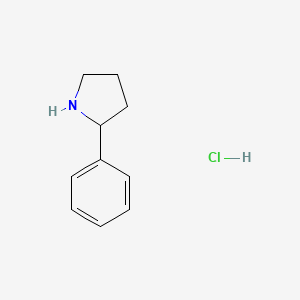
(4-Ethoxy-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(4-Ethoxy-2-methoxyphenyl)boronic acid” is an arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials . This compound is involved in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of “(4-Ethoxy-2-methoxyphenyl)boronic acid” involves careful control of the temperature and the stoichiometry . The kinetics of the reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Molecular Structure Analysis
The molecular formula of “(4-Ethoxy-2-methoxyphenyl)boronic acid” is C9H13BO4 . Its InChI code is 1S/C9H13BO4/c1-3-14-7-4-5-8 (10 (11)12)9 (6-7)13-2/h4-6,11-12H,3H2,1-2H3 .Chemical Reactions Analysis
“(4-Ethoxy-2-methoxyphenyl)boronic acid” is used as a common organic reagent in Suzuki coupling reactions . It is also used in the study of the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .Physical And Chemical Properties Analysis
“(4-Ethoxy-2-methoxyphenyl)boronic acid” has a molecular weight of 196.01 . It is a solid substance and should be stored in an inert atmosphere, preferably in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Tetraarylpentaborates Formation
(Nishihara, Nara, & Osakada, 2002) discussed the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, showcasing the potential of boronic acids in creating complex borate structures. This work highlights the structural and chemical properties of these borates, offering insights into their potential applications in catalysis and materials science.
Multifunctional Compounds Synthesis
(Zhang et al., 2017) explored the synthesis of multifunctional compounds incorporating boronic acid and aminophosphonic acid groups. These compounds demonstrate the versatility of boronic acids as building blocks in the synthesis of complex molecules with potential applications in medicinal chemistry and agriculture.
Fluorescence Quenching Studies
(Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, offering insights into their photophysical properties. This research is critical for developing boronic acid-based sensors and probes for detecting biological molecules and environmental monitoring.
Protecting Group for Boronic Acids
(Yan, Jin, & Wang, 2005) developed a new protecting group for boronic acids, enhancing the utility of boronic acids in organic synthesis by allowing for mild conditions in both protection and deprotection steps.
Photophysical Properties Analysis
(Muddapur et al., 2016) addressed the solvatochromism and quantum yield of boronic acid derivatives, contributing to the understanding of their interactions with solvents. This is essential for the development of boronic acid-based materials with tailored optical properties.
Safety And Hazards
“(4-Ethoxy-2-methoxyphenyl)boronic acid” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVZNXFUFZMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669990 | |
| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2-methoxyphenyl)boronic acid | |
CAS RN |
1207443-48-8 | |
| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)




![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)